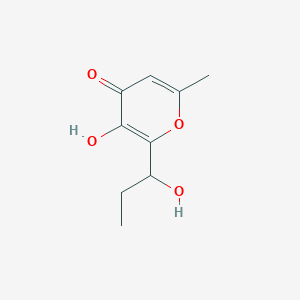

2-(1-hydroxypropyl)-3-hydroxy-6-methyl-pyran-4(1H)-one

Descripción general

Descripción

2-(1-hydroxypropyl)-3-hydroxy-6-methyl-pyran-4(1H)-one, also known as HHPMP, is a pyranone derivative that has been studied for its potential applications in various fields, including chemistry and biomedicine. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in several studies.

Aplicaciones Científicas De Investigación

- 3-HYDROXY-2-(1-HYDROXYPROPYL)-6-METHYL-4H-PYRAN-4-ONE exhibits antibacterial properties. Researchers have explored its potential as an antimicrobial agent, particularly against Gram-positive bacteria. Investigations into its mechanism of action and efficacy against specific pathogens are ongoing .

- This compound is structurally related to fosfomycin, a well-known antibiotic. Fosfomycin is used clinically to treat urinary tract infections. Researchers have studied the analog’s similarity to fosfomycin and its potential as a novel antibiotic .

- Biofilms, which are communities of microorganisms adhering to surfaces, can cause persistent infections. 3-HYDROXY-2-(1-HYDROXYPROPYL)-6-METHYL-4H-PYRAN-4-ONE has been investigated for its ability to inhibit biofilm formation. Understanding its impact on biofilm-related diseases is crucial .

- Scientists use this compound as a biochemical tool in proteomics research. Its interactions with proteins and enzymes provide insights into cellular processes. Researchers study its effects on protein function, stability, and post-translational modifications .

- 3-HYDROXY-2-(1-HYDROXYPROPYL)-6-METHYL-4H-PYRAN-4-ONE has been investigated for its impact on cell growth and metabolism. Strategies include optimizing fermentation conditions and gene circuits to enhance production. It may find applications in biotechnology and metabolic engineering .

- Due to its hydroxyl groups, this compound can chelate metal ions. Researchers explore its potential as a metal-binding agent in environmental remediation, catalysis, and metal extraction processes .

Antibacterial Activity

Fosfomycin Analog

Biofilm Inhibition

Proteomics Research

Cell Growth and Metabolism

Chelation and Metal Ion Binding

Propiedades

IUPAC Name |

3-hydroxy-2-(1-hydroxypropyl)-6-methylpyran-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-3-6(10)9-8(12)7(11)4-5(2)13-9/h4,6,10,12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBPWWUGZZYXOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C(=O)C=C(O1)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-hydroxypropyl)-3-hydroxy-6-methyl-pyran-4(1H)-one | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-(furan-2-yl(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2762091.png)

![N-[[2-(Difluoromethoxy)-5-methylphenyl]methyl]-N-[(3R,4S)-4-hydroxyoxolan-3-yl]prop-2-enamide](/img/structure/B2762096.png)

![2-Chloro-3-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2762098.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2762102.png)

![(Z)-N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2762104.png)